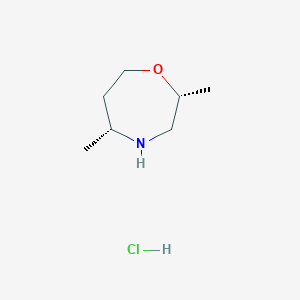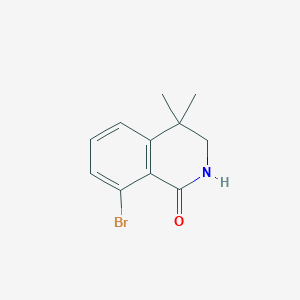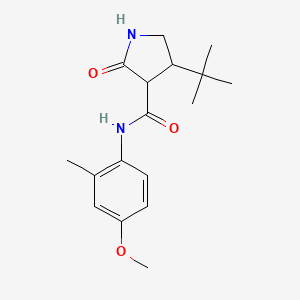
(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of two methyl groups at the 2 and 5 positions, along with the hydrochloride salt form, enhances its solubility and stability, making it a valuable compound in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization and subsequent methylation at the 2 and 5 positions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding oxazepane oxides.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted oxazepane compounds.
科学研究应用
(2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- (2R,5R)-2,5-Dimethylmorpholine hydrochloride
- (1R,2R,5R)-5-Amino-2-methylcyclohexanol hydrochloride
Comparison:
- Structural Differences: While (2R,5R)-2,5-Dimethyl-1,4-oxazepane hydrochloride contains an oxazepane ring, similar compounds like (2R,5R)-2,5-Dimethylmorpholine hydrochloride have a morpholine ring, and (1R,2R,5R)-5-Amino-2-methylcyclohexanol hydrochloride has a cyclohexanol structure.
- Chemical Properties: The presence of different functional groups and ring structures can lead to variations in solubility, stability, and reactivity.
- Applications: Each compound may have unique applications based on its specific properties, making this compound distinct in its utility and effectiveness in certain contexts.
属性
IUPAC Name |
(2R,5R)-2,5-dimethyl-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-9-7(2)5-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEYPHJGGPYTFW-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H](CN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[3-(1,3-Dioxoisoindol-2-yl)-2-hydroxypropyl]-prop-2-ynylamino]acetonitrile](/img/structure/B2950866.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2950868.png)
![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)
![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)
![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)
![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)
![N-(2,5-dimethylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2950884.png)
![5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2950886.png)
![N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

